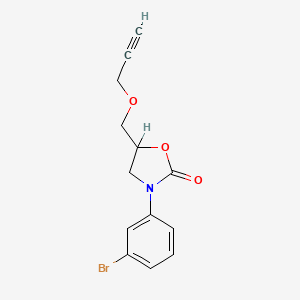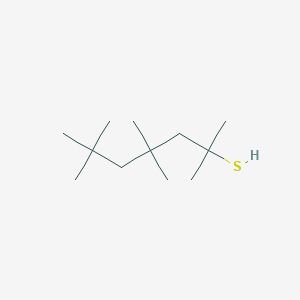
2,4,4,6,6-Pentamethylheptane-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4,6,6-Pentamethylheptane-2-thiol is an organic compound with the molecular formula C12H26S It is a derivative of heptane, characterized by the presence of five methyl groups and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
2,4,4,6,6-Pentamethylheptane-2-thiol can be synthesized through several methods. One common approach involves the alkylation of heptane derivatives. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient synthesis of the compound while maintaining high purity and yield. The process may also include purification steps, such as distillation or crystallization, to remove any impurities.
化学反応の分析
Types of Reactions
2,4,4,6,6-Pentamethylheptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,4,4,6,6-Pentamethylheptane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group makes it useful in studying redox reactions and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which 2,4,4,6,6-Pentamethylheptane-2-thiol exerts its effects is primarily through its thiol group. Thiols are known to participate in redox reactions, acting as reducing agents. They can also form disulfide bonds, which are important in protein structure and function. The molecular targets and pathways involved include various enzymes and proteins that interact with thiol groups.
類似化合物との比較
Similar Compounds
2,2,4,6,6-Pentamethylheptane: A similar compound without the thiol group, used primarily as a solvent.
2,2,4,4,6-Pentamethylheptane: Another derivative with a slightly different methyl group arrangement.
Uniqueness
2,4,4,6,6-Pentamethylheptane-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential applications. The thiol group allows for specific interactions with biological molecules and makes the compound valuable in various research and industrial applications.
特性
CAS番号 |
23511-76-4 |
|---|---|
分子式 |
C12H26S |
分子量 |
202.40 g/mol |
IUPAC名 |
2,4,4,6,6-pentamethylheptane-2-thiol |
InChI |
InChI=1S/C12H26S/c1-10(2,3)8-11(4,5)9-12(6,7)13/h13H,8-9H2,1-7H3 |
InChIキー |
OVYGJXSSBNTCEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


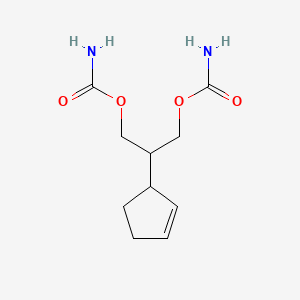

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

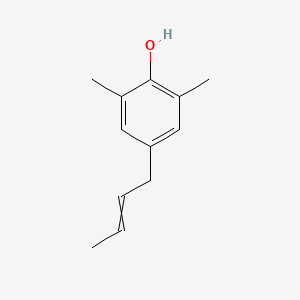
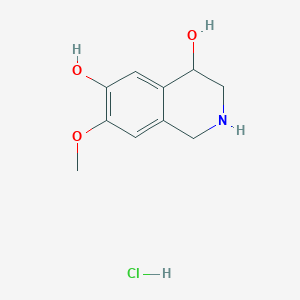
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
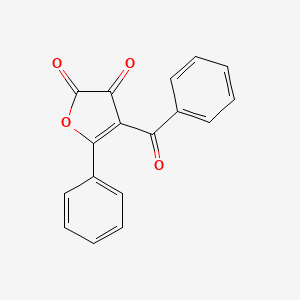
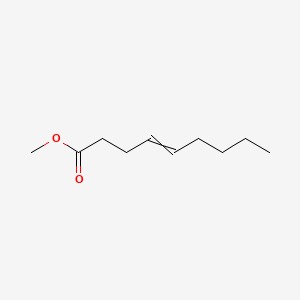
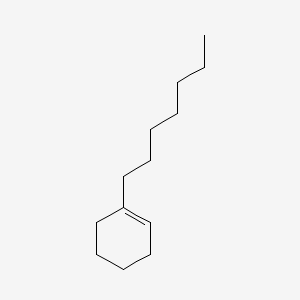
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)

